Delsoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

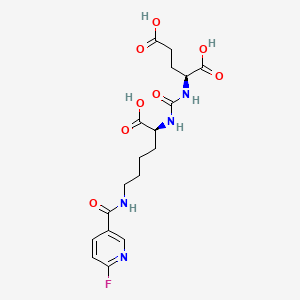

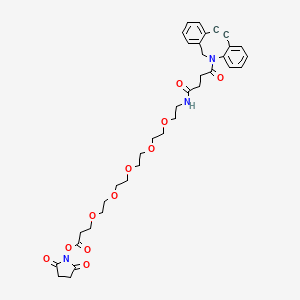

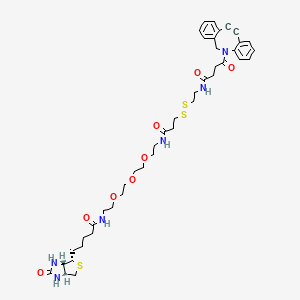

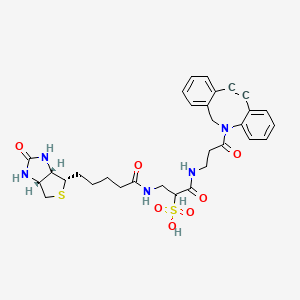

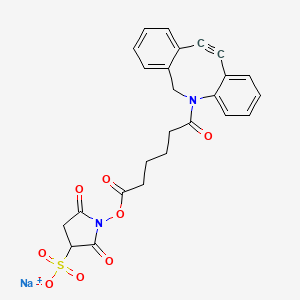

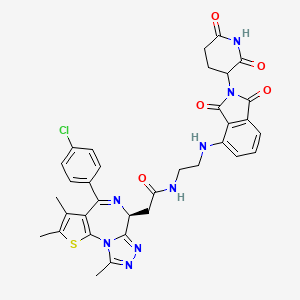

Delsoline is a naturally occurring diterpene alkaloid that was first isolated from Delphinium consolida. It is closely related to delcosine and is widely found in the Ranunculaceae plant family .

Synthesis Analysis

The chemical complexity of Delsoline has limited the number of individual syntheses. Its full biosynthetic pathway is only known in outline in most cases . A study established a ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Delsoline in mouse blood .Molecular Structure Analysis

The molecular structure of Delsoline has been determined by X-ray analysis . The polycyclic ring system in Delsoline contains nineteen carbon atoms and one nitrogen atom, which is the same as in aconitine .Physical And Chemical Properties Analysis

The physical and chemical properties of Delsoline are not well-documented in the available literature. More research is needed in this area .Aplicaciones Científicas De Investigación

Neuropharmacology

Delsoline has been identified as an inhibitor of α-bungarotoxin binding to rat neuronal α7 nicotinic acetylcholine receptors (nAChRs), with an IC50 value of 19 µM . This suggests its potential use in neuropharmacological research to study cholinergic signaling pathways and their role in neurological disorders.

Pest Repellency

Research indicates that Delsoline has repellent properties against adult red flour beetles (T. castaneum) at a concentration of 3 mg/ml . This application is significant for the development of bio-repellents in agricultural pest management.

Gene Cloning and Manipulation

Delsoline’s structural similarity to other diterpene alkaloids found in the Ranunculaceae plant family implies its potential role in gene cloning and manipulation studies. The compound could be used to study gene expression and regulation in these plant species .

Molecular Diagnostics

Given its biological activity, Delsoline could be employed in molecular diagnostics, particularly in the development of assays that detect specific biomarkers associated with cholinergic system dysfunctions .

Protein Expression Studies

The inhibitory effect of Delsoline on nAChRs suggests its utility in protein expression studies, especially in understanding the expression of receptor proteins and their pharmacological properties .

Therapeutic Agent Research

Delsoline’s diverse biological activities make it a candidate for therapeutic agent research. Its effects on neuronal receptors could lead to the development of new drugs for treating neurodegenerative diseases or conditions related to cholinergic system impairments .

Safety and Hazards

Delsoline is considered toxic and should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of Delsoline is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Delsoline interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It is known that delsoline’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.

Pharmacokinetics

Like other drug-like molecules, delsoline’s adme properties would significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of Delsoline’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Delsoline. Factors such as temperature, pH, and the presence of other substances can affect Delsoline’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence Delsoline’s action and efficacy.

Propiedades

IUPAC Name |

(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBLTQQBEQQLEV-YAEAOFIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delsoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)